5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cannabinoid receptor pharmacology Synthetic cannabinoid metabolism CB1 receptor binding

5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid (CAS 1537889-08-9), also cataloged as JWH 081 N-pentanoic acid metabolite, is a terminal carboxylated phase-I metabolite of the synthetic cannabinoid JWH-081. It belongs to the aminoalkylindole/naphthoylindole class of cannabimimetics characterized by an indole core bearing an N-alkyl carboxylic acid chain and a 4-methoxynaphthalene-1-carbonyl substituent.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 1537889-08-9
Cat. No. B592964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
CAS1537889-08-9
Synonyms5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl)pentanoic acid
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
InChIInChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)
InChIKeyWPMGCTPEKHVDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(4-Methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic Acid (CAS 1537889-08-9): Procurement-Relevant Identity and Class Context


5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid (CAS 1537889-08-9), also cataloged as JWH 081 N-pentanoic acid metabolite, is a terminal carboxylated phase-I metabolite of the synthetic cannabinoid JWH-081 [1]. It belongs to the aminoalkylindole/naphthoylindole class of cannabimimetics characterized by an indole core bearing an N-alkyl carboxylic acid chain and a 4-methoxynaphthalene-1-carbonyl substituent. The parent compound JWH-081 exhibits high-affinity CB1 receptor binding (Ki = 1.2 nM) with approximately 10-fold selectivity over CB2 (Ki = 12.4 nM) [2]; the N-pentanoic acid derivative is employed exclusively as an analytical reference standard for forensic and clinical toxicology applications where unequivocal identification of JWH-081 intake is required [3].

Why JWH-081 N-Pentanoic Acid (CAS 1537889-08-9) Cannot Be Replaced by Other N-Pentanoic Acid or Hydroxylated Synthetic Cannabinoid Metabolite Standards


N-Pentanoic acid metabolites of synthetic cannabinoids are not functionally interchangeable, despite sharing an identical terminal carboxylation motif. The 4-methoxynaphthalene-1-carbonyl substituent on the indole-3-position of JWH-081 imparts a unique mass spectrometric fragmentation signature (distinct precursor and product ions) that differentiates this analyte from the N-pentanoic acid metabolites of JWH-018 (unsubstituted naphthoyl), JWH-073 (unsubstituted naphthoyl with butanoic acid chain), JWH-122 (4-methylnaphthoyl), JWH-210 (4-ethylnaphthoyl), and JWH-250 (phenylacetyl series) [1]. Furthermore, carboxylated metabolites of aminoalkylindole cannabinoids generally exhibit negligible CB1 receptor affinity relative to their hydroxylated counterparts, meaning that substituting a hydroxylated metabolite standard for the N-pentanoic acid metabolite would produce false-negative or quantitatively inaccurate results in receptor activity studies [2]. The deuterated internal standard (JWH 081 N-pentanoic acid metabolite-d5) is specifically matched to this compound's chromatographic retention time and ionization efficiency, and substitution with a non-matched internal standard would compromise quantitative accuracy under validated LC-MS/MS conditions [3].

Quantitative Differentiation Evidence for 5-[3-(4-Methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic Acid (CAS 1537889-08-9) Against Closest Analogs


CB1 Receptor Affinity Loss on Carboxylation: JWH-081 N-Pentanoic Acid vs. JWH-018 ω-COOH Metabolite and Parent JWH-081

The parent compound JWH-081 binds the human CB1 receptor with Ki = 1.2 nM. Carboxylation of the N-alkyl chain to form the N-pentanoic acid metabolite is expected to abolish high-affinity CB1 binding, consistent with the established behavior of the JWH-018 ω-COOH (N-pentanoic acid) metabolite, which completely failed to displace [³H]CP-55,940 from CB1 receptors even at concentrations where the parent JWH-018 and its ω-OH metabolites exhibited nanomolar affinity [1]. This functional inactivation is a class-level phenomenon for aminoalkylindole cannabinoids: hydroxylated phase-I metabolites frequently retain CB1 receptor activity, whereas terminal carboxylation consistently eliminates it [2]. For procurement decisions, this means JWH-081 N-pentanoic acid cannot substitute for JWH-081 or hydroxylated JWH-081 metabolites in any CB1-dependent pharmacological assay.

Cannabinoid receptor pharmacology Synthetic cannabinoid metabolism CB1 receptor binding

Unique LC-MS/MS Spectrometric Signature: JWH-081 N-Pentanoic Acid vs. JWH-018, JWH-073, and JWH-210 N-Pentanoic Acid Metabolites

JWH-081 N-pentanoic acid generates a distinct precursor-to-product ion transition in electrospray ionization LC-MS/MS that differs from other N-pentanoic acid metabolites due to the 4-methoxy substituent on the naphthalene ring. In the validated UHPLC-QTOF-MS screening method of Gundersen et al. (2019), JWH-081 N-pentanoic acid was included as a targeted analyte alongside JWH-018 N-pentanoic acid, JWH-073 N-butanoic acid, JWH-122 N-pentanoic acid, JWH-203 N-pentanoic acid, JWH-210 N-pentanoic acid, and JWH-250 N-pentanoic acid [1]. Each metabolite requires an individually optimized multiple reaction monitoring (MRM) transition and authenticated reference standard for unambiguous identification; co-elution or isobaric interference between structurally similar N-pentanoic acid metabolites is a documented risk that necessitates compound-specific standards [2]. The availability of a matched deuterated internal standard (JWH 081 N-pentanoic acid metabolite-d5, containing five deuterium atoms at the 2, 4, 5, 6, and 7 positions of the pentanoic acid chain) further underscores the requirement for the exact analyte standard for accurate quantification [3].

Forensic toxicology LC-MS/MS method validation Synthetic cannabinoid metabolite identification

Validated Forensic Method Fit: LOD/LLOQ Performance in Multi-Analyte Urine Panels

JWH-081 N-pentanoic acid has been incorporated into multiple independently validated LC-MS/MS methods for synthetic cannabinoid metabolite screening in human urine. In the qualitative method of Scheidweiler et al. (2014) covering 20 synthetic cannabinoids and 21 metabolites, limits of detection (LOD) for N-pentanoic acid metabolites ranged from 0.5 to 10 ng/mL [1]. The LC-QTOF-MS method of Gundersen et al. (2019) achieved confirmation cutoffs between 0.1 and 12 ng/mL for the panel of N-pentanoic acid and hydroxylated metabolites including JWH-081 N-pentanoic acid [2]. A large-scale study of 20,017 US military urine specimens (Wohlfarth et al., 2015) confirmed that carboxylated alkyl chain metabolites serve as primary urinary biomarkers for aminoalkylindole cannabinoid intake, with JWH-081-related carboxylated metabolites included among 29 targeted biomarkers [3]. These validated methods demonstrate that JWH-081 N-pentanoic acid meets forensic evidentiary standards for limit of detection, precision, accuracy, and specificity.

Forensic toxicology Method validation Urinary biomarker quantification

Regulatory Status Differentiation: N-Pentanoic Acid Metabolite vs. Schedule I Parent JWH-081 for Procurement Feasibility

JWH-081 (CAS 210179-46-7) is classified as a Schedule I controlled substance in the United States [1], imposing stringent licensing, record-keeping, and procurement barriers for research laboratories. In contrast, JWH-081 N-pentanoic acid metabolite (CAS 1537889-08-9) is supplied as an analytical reference standard through commercial vendors with territorial availability through licensed distributors (e.g., Bertin Technologies in France, Cayman Forensics) without Schedule I registration requirements in multiple jurisdictions [2]. Vendors explicitly market this compound for research and forensic purposes, with purity specifications of ≥98% [3]. This regulatory distinction enables laboratories that cannot procure or maintain licenses for Schedule I substances to still conduct JWH-081 metabolite identification and quantification using the N-pentanoic acid standard.

Controlled substance regulation Forensic standard procurement DEA scheduling

5-Lipoxygenase (5-LOX) Inhibition Profiling: Off-Target Activity Comparison Against Established 5-LOX Inhibitors

JWH-081 N-pentanoic acid has been evaluated for inhibition of human 5-lipoxygenase (5-LOX) in two independent assay formats. Against human recombinant 5-LOX expressed in E. coli BL21(DE3), the compound exhibited an IC50 of 10,000 nM, and against 5-LOX in human polymorphonuclear leukocytes (PMNL) stimulated with A23187, it showed similarly weak inhibition with IC50 of 10,000 nM [1]. This places the compound in the micromolar potency range for 5-LOX, approximately 10- to 500-fold weaker than established 5-LOX inhibitors such as zileuton (IC50 ~0.5–1 µM in comparable assays) and nordihydroguaiaretic acid (IC50 ~0.2 µM). For researchers procuring the compound for off-target profiling panels, this quantitative data point distinguishes JWH-081 N-pentanoic acid as a low-potency 5-LOX ligand suitable as a negative control or baseline comparator.

Enzyme inhibition 5-Lipoxygenase Off-target pharmacology

Deuterated Internal Standard Availability: JWH 081 N-Pentanoic Acid Metabolite-d5 Matched Pair for Quantitative LC-MS

A penta-deuterated internal standard (JWH 081 N-pentanoic acid metabolite-d5, CAS not independently assigned; CAT N°: 14362) is commercially available specifically for the quantification of JWH-081 N-pentanoic acid metabolite by GC- or LC-MS [1]. The deuterium labeling at the 2, 4, 5, 6, and 7 positions of the pentanoic acid chain provides a mass shift of +5 Da while preserving near-identical chromatographic retention time and ionization efficiency to the unlabeled analyte . This matched internal standard pair is not interchangeable with deuterated standards for JWH-018 N-pentanoic acid-d5 or JWH-210 N-pentanoic acid-d5, as each differs in both molecular mass and fragmentation pattern. The co-availability of analyte standard and matched deuterated internal standard from a single supply chain supports method validation continuity.

Isotope dilution mass spectrometry Internal standard procurement Quantitative forensic analysis

Validated Application Scenarios for 5-[3-(4-Methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic Acid (CAS 1537889-08-9) in Forensic and Analytical Workflows


Forensic Urine Testing: JWH-081 Intake Documentation via N-Pentanoic Acid Biomarker in Multi-Analyte LC-MS/MS Panels

This compound serves as a certified reference standard for the targeted LC-MS/MS quantification of JWH-081 N-pentanoic acid metabolite in human urine specimens. It is integrated into validated multi-analyte forensic methods with confirmation cutoffs between 0.1 and 12 ng/mL [1] and LODs in the range of 0.5–10 ng/mL [2]. The standard enables forensic laboratories to meet accreditation requirements for JWH-081 intake documentation, using the N-pentanoic acid metabolite as a complementary urinary biomarker alongside the JWH-081 N-(5-hydroxypentyl) metabolite, thereby extending the detection window and providing confirmatory specificity.

Negative Control for CB1 Receptor Pharmacological Profiling of Synthetic Cannabinoid Metabolites

Based on the class-level evidence that N-pentanoic acid (ω-COOH) metabolites of aminoalkylindole cannabinoids lose high-affinity CB1 receptor binding [1], JWH-081 N-pentanoic acid is employed as an inactive metabolite reference standard in cannabinoid receptor binding and functional assays. This application is critical for studies comparing the residual pharmacological activity of hydroxylated vs. carboxylated phase-I cannabinoid metabolites, where JWH-081 N-pentanoic acid serves as the negative-control ligand to define assay background and confirm that observed CB1 activity is attributable to hydroxylated metabolites rather than nonspecific effects.

Method Development and Validation Reference for UHPLC-QTOF-MS Synthetic Cannabinoid Screening Workflows

JWH-081 N-pentanoic acid is included in comprehensive UHPLC-QTOF-MS screening methods that have demonstrated superiority over immunoassay-based approaches for detecting synthetic cannabinoid intake [1]. The compound's unique precursor ion (m/z 402.2 [M+H]⁺), product ion spectrum, and chromatographic retention time on C18 columns provide a specific and reproducible reference point for method development, retention time locking, and mass calibration in high-resolution mass spectrometry workflows. Its inclusion in published spectral libraries [2] supports software-assisted library searching for compound identification in non-targeted screening approaches.

Quality Control and Proficiency Testing Programs for Synthetic Cannabinoid Metabolite Analysis

The compound is supplied at certified purity (≥98%) [1] and is used as a proficiency testing material and quality control standard in external quality assessment schemes for forensic toxicology laboratories. The availability of a matched deuterated internal standard (JWH 081 N-pentanoic acid metabolite-d5, CAT N°: 14362) [2] enables isotope dilution quantification, ensuring that proficiency testing results meet acceptance criteria for inter-laboratory reproducibility (target inter-day CV <15%) in quantitative forensic MS assays.

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